Maleimide-NOTA
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Overview
Description
Maleimide-NOTA is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to form stable thioether bonds with thiol groups, making it a valuable tool in bioconjugation. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in this compound allows for site-specific radiolabeling and other applications in bioconjugation and radiopharmaceuticals .
Mechanism of Action
Target of Action
Maleimide-NOTA primarily targets cysteine residues in bioconjugation technology . The maleimide moiety in this compound reacts with the thiol group in cysteine to form a thiosuccinimide product . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .
Mode of Action
The interaction between this compound and its target involves a simple, rapid reaction between a thiol (from cysteine) and a maleimide (from this compound) to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction . The high reactivity of the olefin in the maleimide group is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
This compound affects the biochemical pathways involving cysteine residues . By reacting with the thiol group in cysteine, this compound can modify these residues in a site-selective manner . This modification can impact various biochemical pathways where these cysteine residues play a crucial role.
Pharmacokinetics
It’s known that the compound forms a highly stable complex, which suggests good bioavailability .
Result of Action
The result of this compound’s action is the formation of a thiosuccinimide product . This product is the result of the reaction between a free thiol (from cysteine) and a maleimide (from this compound) . In the context of bioconjugation, this can lead to the modification of proteins or peptides, potentially altering their function or properties .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and solvent conditions . For instance, the thiol-maleimide reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines can react competitively with thiols at the maleimide C=C bond . Furthermore, the reaction proceeds without a catalyst in highly polar solvents such as water, dimethyl sulfoxide (DMSO), N,N’-dimethylformamide (DMF), or N,N’-dimethylacetamide (DMAC), because the polar solvent forms the thiolate ion, which is the active species for the reaction .
Biochemical Analysis
Biochemical Properties
Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
Metabolic Pathways
This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: Two basic synthetic routes for Maleimide-NOTA involve the use of mono- and bis-maleimide bearing NOTA chelators. These routes are characterized by their simplicity, short reaction times, and practical purification methods. The synthesis typically involves the reaction of N-(2-aminoethyl)maleimide with one of the carboxyl groups of NOTA to form an amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of commercially available starting materials such as (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: This reaction involves the addition of a thiol group to the maleimide, forming a stable thioether linkage .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction typically occurs at a pH range of 6.5 to 7.5, which is optimal for the formation of the thioether bond.
Major Products: The major product of the thiol-maleimide reaction is a thiosuccinimide adduct, which is stable under physiological conditions .
Scientific Research Applications
Maleimide-NOTA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a bifunctional chelator for site-specific radiolabeling of biomolecules .
- Facilitates the design of dimeric targeting structures to enhance in vivo binding affinity due to the multivalency effect .
Biology:
- Enables site-specific conjugation of proteins and peptides, improving the precision of bioconjugation techniques .
Medicine:
- Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy .
- Applied in the creation of antibody-drug conjugates for targeted cancer therapy .
Industry:
Comparison with Similar Compounds
Haloacetyls: These compounds also react with thiol groups but form less stable bonds compared to maleimides.
Pyridyl Disulfides: These reagents form disulfide bonds with thiol groups, which can be cleaved under reducing conditions.
Uniqueness of Maleimide-NOTA:
Properties
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBXLDURQNNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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